molecular formula C15H10BrN3 B12813559 2-(4-Bromophenyl)-4-phenyl-1,3,5-triazine

2-(4-Bromophenyl)-4-phenyl-1,3,5-triazine

Cat. No.: B12813559
M. Wt: 312.16 g/mol
InChI Key: KYBMQWXVTKKNMQ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-phenyl-1,3,5-triazine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group and a phenyl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4-phenyl-1,3,5-triazine typically involves the condensation of benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride (TiCl4) . This reaction is carried out under controlled conditions to ensure the formation of the desired triazine compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4-phenyl-1,3,5-triazine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under reflux conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(4-Bromophenyl)-4-phenyl-1,3,5-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4-phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,6-dimethyl-1,3,5-triazine: This compound has similar structural features but lacks the bromophenyl group.

    4-Phenyl-1,3,5-triazine-2,6-diamine: Another triazine derivative with different substituents on the triazine ring.

Uniqueness

2-(4-Bromophenyl)-4-phenyl-1,3,5-triazine is unique due to the presence of both a bromophenyl group and a phenyl group, which confer distinct chemical and biological properties. The bromine atom in the bromophenyl group can participate in various substitution reactions, making it a versatile compound for synthetic applications .

Properties

Molecular Formula

C15H10BrN3

Molecular Weight

312.16 g/mol

IUPAC Name

2-(4-bromophenyl)-4-phenyl-1,3,5-triazine

InChI

InChI=1S/C15H10BrN3/c16-13-8-6-12(7-9-13)15-18-10-17-14(19-15)11-4-2-1-3-5-11/h1-10H

InChI Key

KYBMQWXVTKKNMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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